molecular formula C20H22BrClN4O B4341256 N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4341256
M. Wt: 449.8 g/mol
InChI Key: HTJJJBCXHAHSGQ-UHFFFAOYSA-N
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Description

N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution Reactions: The bromo and chloro substituents are introduced through halogenation reactions, often using reagents like bromine and chlorine under controlled conditions.

    Triazole Ring Formation: The triazole ring is typically formed through a cyclization reaction involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the halogen substituents, potentially leading to dehalogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for antiviral or anticancer agents.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring and halogen substituents could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-1-adamantanecarboxamide: Lacks the triazole ring, which may affect its biological activity.

    N-(2-chloro-4-methylphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide: Similar structure but with different halogen substituents.

Uniqueness

The unique combination of the adamantane core, triazole ring, and specific halogen substituents in N1-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE may confer distinct properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClN4O/c1-12-2-3-16(15(21)4-12)24-17(27)19-6-13-5-14(7-19)9-20(8-13,10-19)26-11-23-18(22)25-26/h2-4,11,13-14H,5-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJJJBCXHAHSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
N~1~-(2-BROMO-4-METHYLPHENYL)-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE

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